molecular formula C17H14OS2 B13090233 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13090233
M. Wt: 298.4 g/mol
InChI Key: VHTKBCKDBRGJDY-UHFFFAOYSA-N
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Description

2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both thiobenzaldehyde and methanethioylphenyl groups

Preparation Methods

The synthesis of 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methanethioylbenzaldehyde with thiobenzaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methanethioyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methanethioyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The thiobenzaldehyde and methanethioylphenyl groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde include:

    4-(Methylthio)benzaldehyde: Shares the methanethioyl group but lacks the thiobenzaldehyde moiety.

    3,4-Ethylenedioxythiophenes: Contains thiophene rings and is used in similar applications but has different structural features.

Properties

Molecular Formula

C17H14OS2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[3-(4-methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H14OS2/c18-17(15-7-5-13(11-19)6-8-15)10-9-14-3-1-2-4-16(14)12-20/h1-8,11-12H,9-10H2

InChI Key

VHTKBCKDBRGJDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)C=S)C=S

Origin of Product

United States

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